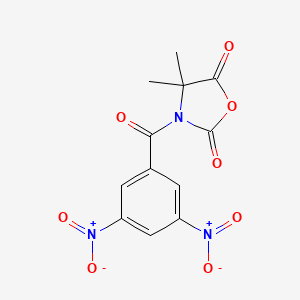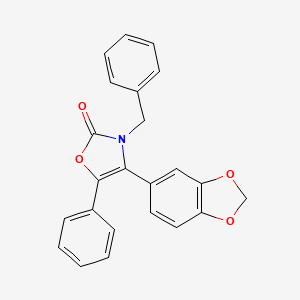
4-(2H-1,3-Benzodioxol-5-yl)-3-benzyl-5-phenyl-1,3-oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-1,3-Benzodioxol-5-yl)-3-benzyl-5-phenyl-1,3-oxazol-2(3H)-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a benzyl group, and a phenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-3-benzyl-5-phenyl-1,3-oxazol-2(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2H-1,3-benzodioxole-5-carboxylic acid with benzylamine, followed by cyclization with phenyl isocyanate under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-Benzodioxol-5-yl)-3-benzyl-5-phenyl-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and phenyl positions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2H-1,3-Benzodioxol-5-yl)-3-benzyl-5-phenyl-1,3-oxazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-3-benzyl-5-phenyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2H-1,3-Benzodioxol-5-yl)-3-benzyl-5-phenyl-1,3-oxazol-2(3H)-one: shares structural similarities with other benzodioxole and oxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62762-83-8 |
|---|---|
Molecular Formula |
C23H17NO4 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-benzyl-5-phenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C23H17NO4/c25-23-24(14-16-7-3-1-4-8-16)21(22(28-23)17-9-5-2-6-10-17)18-11-12-19-20(13-18)27-15-26-19/h1-13H,14-15H2 |
InChI Key |
ALTYFKVNLQKIIW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(OC(=O)N3CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


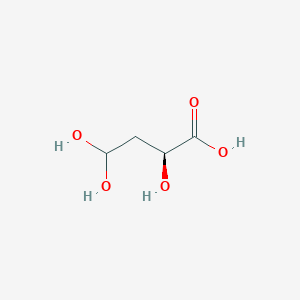
![5-Hydroxy-3-[2-(4-iodophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14523154.png)
![5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid](/img/structure/B14523165.png)
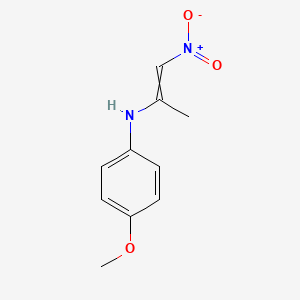
![2,5-Dimethyl-3-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14523176.png)
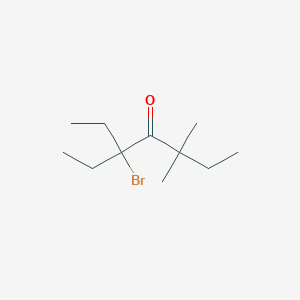
![4-Methylbicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14523190.png)
![2,4-Pentanedione, 3-[1-(hydroxymethyl)-2-nitroethyl]-](/img/structure/B14523193.png)
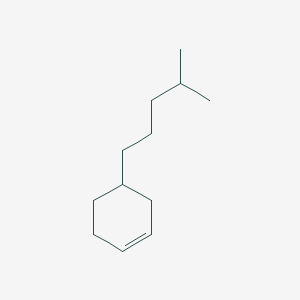
![Lithium, [2,4-bis(1,1-dimethylethoxy)-5-pyrimidinyl]-](/img/structure/B14523205.png)
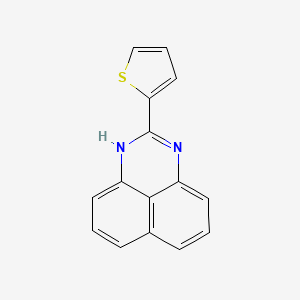
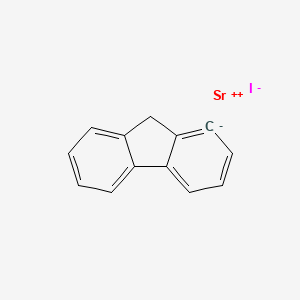
![1,5-Dichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]-3-methylbenzene](/img/structure/B14523219.png)
